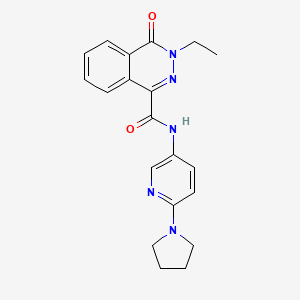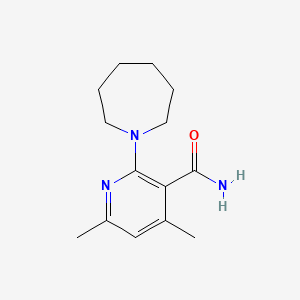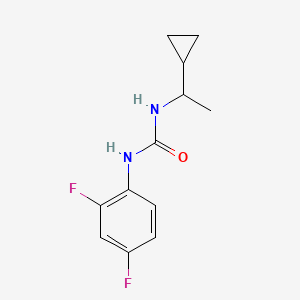![molecular formula C19H17NO2 B7461904 Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as MPEP and belongs to the family of allosteric modulators of metabotropic glutamate receptors (mGluRs).
Wirkmechanismus
MPEP acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the binding site for glutamate, the natural ligand for the receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the activity of downstream signaling pathways. The exact mechanism of action of MPEP is still under investigation, but it is believed to involve the modulation of intracellular calcium levels.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. In animal studies, MPEP has been shown to reduce anxiety-like behavior and improve cognitive function. MPEP has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, MPEP has been shown to have potential applications in the treatment of substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPEP in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. MPEP is also highly selective for mGluR5, which makes it a useful tool for studying the function of this receptor. However, one limitation of using MPEP is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of MPEP. One area of research is the development of more selective allosteric modulators of mGluR5 that can be used as potential therapeutic agents for neurological disorders. Another area of research is the investigation of the role of mGluR5 in other physiological processes, such as inflammation and immune function. Finally, the development of new methods for the synthesis of MPEP and related compounds may lead to the discovery of new allosteric modulators with unique properties and potential therapeutic applications.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of MPEP is relatively simple, and it has been extensively studied for its potential applications in the field of neuroscience. MPEP acts as an allosteric modulator of mGluR5, and it has various biochemical and physiological effects. While there are advantages and limitations to using MPEP in laboratory experiments, there are several future directions for the study of this compound that may lead to the discovery of new therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of MPEP involves the reaction of 4-(2-phenylethynyl)benzaldehyde with morpholine in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium borohydride to obtain MPEP. This method of synthesis is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of MPEP is in the field of neuroscience. Studies have shown that MPEP acts as a selective antagonist of mGluR5, which is a receptor that is involved in various neurological disorders such as anxiety, depression, and addiction. MPEP has also been shown to have potential applications in the treatment of Fragile X syndrome, which is a genetic disorder that affects cognitive development.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(20-12-14-22-15-13-20)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDHBZXPFZMYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)

![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)